molecular formula C24H23N3O3S2 B2508894 N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683259-74-7

N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Katalognummer B2508894
CAS-Nummer: 683259-74-7
Molekulargewicht: 465.59
InChI-Schlüssel: STQHVOXFFGWJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential biological activities, which are often explored in medicinal chemistry for drug development. The presence of the sulfonylbenzamide group suggests that it may have specific interactions with biological targets, possibly through hydrogen bonding or hydrophobic effects.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various sulfonyl chlorides. For example, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was achieved by reacting 4-chlorobenzenesulphonyl chloride with 2-aminobenzothiazole . Similarly, the synthesis of various benzothiazole coupled sulfonamide derivatives was reported by condensing 2-(3/4-aminophenyl) benzothiazole with different substituted sulfonyl chlorides . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamide derivatives is characterized by the presence of a benzothiazole moiety linked to a sulfonamide group. The molecular structure is crucial for the interaction with biological targets. For instance, computational studies have shown that certain benzothiazole sulfonamides can form multiple hydrogen bond interactions with target proteins, which is indicative of their potential binding affinity . The specific arrangement of functional groups in the compound can significantly influence its biological activity.

Chemical Reactions Analysis

Benzothiazole sulfonamides can participate in various chemical reactions. For example, benzotriazol-1-yl-sulfonyl azide has been used for diazotransfer reactions to synthesize azidoacylbenzotriazoles, which can further undergo N-, O-, C-, and S-acylations . Although the compound does not contain azide groups, the reactivity of the sulfonyl group could be exploited in similar chemical transformations to create a diverse array of derivatives for biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzothiazole and the sulfonamide groups. These properties are essential for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME). The crystalline nature of some reagents, like benzotriazol-1-yl-sulfonyl azide, suggests that the compound may also exhibit crystallinity, which can be advantageous for purification and characterization . The presence of metal complexes, as seen with copper(II) polyamine complexes with N-benzothiazole sulfonamides, indicates the potential for forming coordination compounds, which could modify the compound's properties and biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrophysiological Activity

  • Cardiac Electrophysiological Activity : A study reported the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which demonstrated potency in the in vitro Purkinje fiber assay. This indicates the potential of such compounds, including N-benzo[e][1,3]benzothiazol-2-yl derivatives, as selective class III agents in cardiac applications (Morgan et al., 1990).

Anticonvulsant and Anticancer Potential

  • Anticonvulsant Activity : A study focused on synthesizing benzothiazole coupled sulfonamide derivatives and evaluating their anticonvulsant potential. One of the compounds showed potent anticonvulsant activity in the maximal electroshock (MES) model, indicating the therapeutic potential of benzothiazole sulfonamides in treating convulsions (Khokra et al., 2019).
  • Anticancer Agents : Another study synthesized indapamide derivatives with a focus on their pro-apoptotic activity against cancer cell lines. A specific compound showed significant growth inhibition of melanoma cells, suggesting the application of benzothiazol-2-yl derivatives in cancer therapy (Yılmaz et al., 2015).

Antimicrobial and Antifungal Applications

  • Antimicrobial Agents : Research has been conducted on synthesizing benzothiazole derivatives as potential antimicrobial agents. These compounds demonstrated significant activity against various bacterial strains, highlighting their use in addressing microbial infections (Alsarahni et al., 2017).
  • Antifungal Activity : A series of benzothiazole derivatives were synthesized and evaluated for antifungal activity. The results showed considerable effectiveness against fungal strains, suggesting their use in antifungal therapies (Shafiq et al., 2016).

Miscellaneous Applications

  • Antiproliferative Activity : Studies have also focused on the antiproliferative effects of N-1,3-benzothiazol-2-ylbenzamide derivatives on various cancer cell lines, indicating their potential as novel apoptosis inducers in cancer treatments (Corbo et al., 2016).

Eigenschaften

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-12-14-27(15-13-16)32(29,30)19-9-6-18(7-10-19)23(28)26-24-25-22-20-5-3-2-4-17(20)8-11-21(22)31-24/h2-11,16H,12-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQHVOXFFGWJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.